

Comparative Technical Guide: 3-(2-hydroxyethoxy)-1-propanol vs. Diethylene Glycol[1]

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Compound of Interest

Compound Name:	1-Propanol, 3-(2-hydroxyethoxy)-
CAS No.:	929-28-2
Cat. No.:	B3058930

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Executive Summary

This guide provides a technical comparison between the industrial solvent Diethylene Glycol (DEG) and its structural analog 3-(2-hydroxyethoxy)-1-propanol (HEP).[1] While DEG is a high-volume chemical with a well-documented toxicity profile (nephrotoxicity via metabolic acidosis), HEP is frequently encountered as a process impurity or byproduct in the synthesis of 1,3-propanediol and Polytrimethylene Terephthalate (PTT).[1]

Key Verdict: Despite its structural asymmetry, HEP shares the critical "2-hydroxyethoxy" moiety found in DEG. Consequently, it possesses the potential to be metabolized into toxic alkoxyacetic acid derivatives similar to those responsible for DEG-induced renal failure.[1] Researchers must treat HEP with a safety protocol equivalent to DEG, distinct from "safe" glycols like propylene glycol.[1]

Molecular Architecture & Identity

The fundamental difference lies in the carbon chain symmetry.[1] DEG is a symmetric dimer of ethylene glycol.[1] HEP is an asymmetric hybrid of ethylene glycol and 1,3-propanediol.[1]

Feature	Diethylene Glycol (DEG)	3-(2-hydroxyethoxy)-1-propanol (HEP)
CAS Number	111-46-6	929-28-2
IUPAC Name	2,2'-Oxydiethanol	3-(2-Hydroxyethoxy)propan-1-ol
Structure	HO-(CH ₂) ₂ -O-(CH ₂) ₂ -OH	HO-(CH ₂) ₂ -O-(CH ₂) ₃ -OH
Formula	C ₄ H ₁₀ O ₃	C ₅ H ₁₂ O ₃
Mol.[1] Weight	106.12 g/mol	120.15 g/mol
Symmetry	Symmetric (C2-O-C2)	Asymmetric (C2-O-C3)
Primary Origin	Ethylene oxide hydrolysis byproduct	1,3-Propanediol synthesis byproduct

Physicochemical Performance Profile

The addition of a methylene group (-CH₂-) in HEP increases the molecular weight and alters the lipophilicity (LogP), which impacts both its behavior as a solvent and its elution time in chromatography.

Property	Diethylene Glycol (DEG)	3-(2-hydroxyethoxy)-1-propanol (HEP)	Comparative Insight
Boiling Point	244–245°C	> 245°C (Est.)*	HEP's higher MW and asymmetric chain typically elevate boiling point relative to DEG.[1]
Melting Point	-10.4°C	< -10°C (Est.)[1]	Asymmetry in HEP disrupts crystal lattice formation, likely lowering the freezing point.[1]
Density	1.118 g/mL	~1.05 - 1.10 g/mL (Est.)[1]	Slightly lower density predicted for HEP due to the higher carbon-to-oxygen ratio.[1]
Hydrophilicity	Miscible with water	Miscible with water	Both are highly polar due to terminal hydroxyl groups.[1]
Viscosity	35.7 cP (20°C)	> 36 cP (Est.)[1]	The longer C3 chain in HEP increases intermolecular entanglement, likely increasing viscosity.[1]

*Note: Experimental data for pure HEP is limited compared to commodity chemicals.[1]
 Estimates are based on group contribution methods for ether-diols.

Toxicology & Metabolic Fate (Critical Analysis)

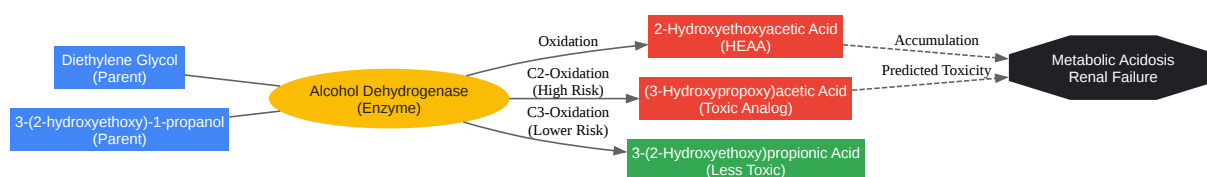
The toxicity of glycols is rarely intrinsic to the parent molecule but rather stems from lethal metabolic activation by Alcohol Dehydrogenase (ADH).

The Mechanism of Toxicity[2][3]

- DEG Toxicity: ADH oxidizes DEG to 2-hydroxyethoxyacetic acid (HEAA).[1] HEAA is the primary toxic metabolite responsible for metabolic acidosis and acute renal tubule necrosis. [1]
- HEP Toxicity (Predicted): HEP contains two distinct primary alcohol ends:
 - Ethyl End (C2): Oxidation here yields (3-hydroxypropoxy)acetic acid.[1] This is a structural analog of HEAA and is predicted to induce similar acidosis and nephrotoxicity.[1]
 - Propyl End (C3): Oxidation here yields 3-(2-hydroxyethoxy)propionic acid.[1] Propionic acid derivatives are generally less toxic (similar to propylene glycol metabolism), but they do not negate the risk of the acetic acid metabolite.

Safety Directive: Because HEP can form an alkoxyacetic acid metabolite (Pathway A below), it must be handled as a Class 1 Solvent/Impurity with high toxicity potential.[1]

Diagram 1: Comparative Metabolic Activation Pathways



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Caption: Metabolic divergence showing that HEP retains the potential to form toxic alkoxyacetic acid derivatives similar to DEG.

Analytical Differentiation Protocol

Distinguishing HEP from DEG is critical in quality control, particularly for pharmaceutical glycerin or PTT polymer precursors.[1] Due to their structural similarity, they require high-resolution Gas Chromatography (GC).[1]

Experimental Protocol: GC-MS Separation

Objective: Separate and quantify HEP impurity in the presence of DEG.

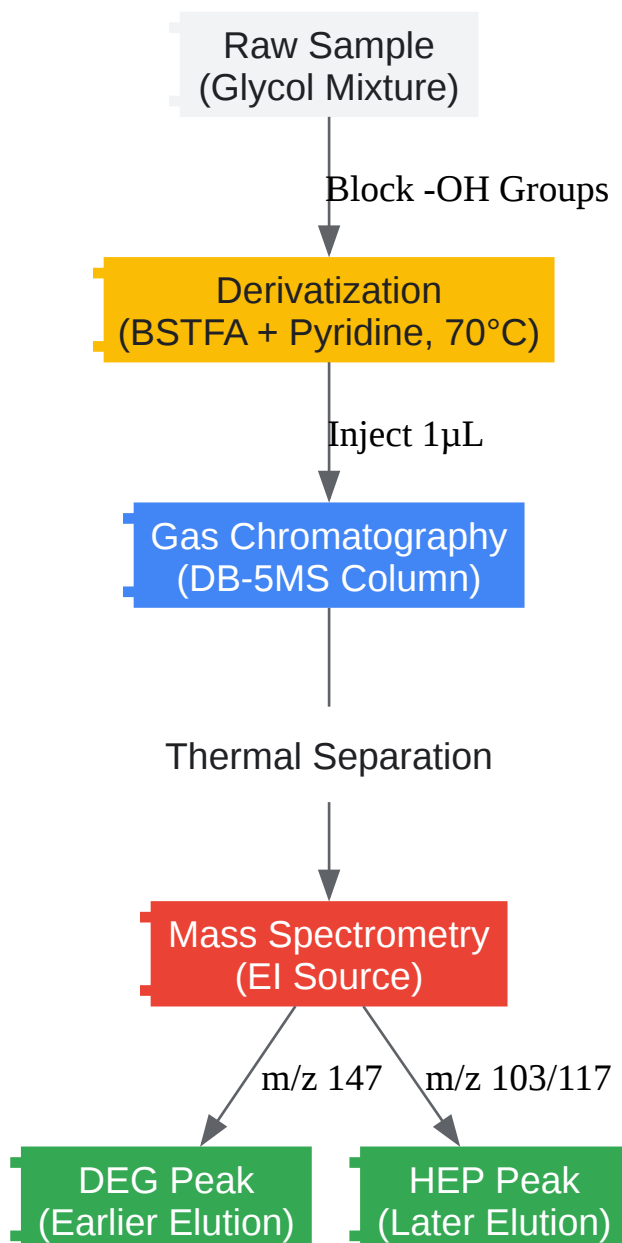
Reagents:

- Derivatization Agent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1]
Rationale: Glycols have high boiling points and tailing peaks; silylation improves volatility and peak shape.
- Internal Standard: 1,3-Propanediol or 1,5-Pentanediol.[1]

Workflow:

- Sample Prep: Dissolve 50 mg sample in 1 mL anhydrous pyridine.
- Derivatization: Add 200 μ L BSTFA. Incubate at 70°C for 30 minutes. Note: Ensure complete reaction of both hydroxyl groups.
- GC Parameters:
 - Column: DB-5MS or equivalent (non-polar) is preferred for derivatized samples.[1] (Alternatively, WA X columns for underivatized).[1]
 - Carrier Gas: Helium at 1.0 mL/min.[1]
 - Temp Program: 60°C (1 min) \rightarrow 10°C/min \rightarrow 300°C.
- MS Detection:
 - DEG-TMS: Elutes earlier. Characteristic ions: m/z 147, 219.[1]
 - HEP-TMS: Elutes later (due to higher MW). Characteristic ions: m/z 103 (CH₂OTMS fragment), m/z 117.[1]

Diagram 2: Analytical Workflow for Impurity Identification



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Caption: Step-by-step analytical pipeline to resolve HEP from DEG using silylation and Mass Spectrometry.

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